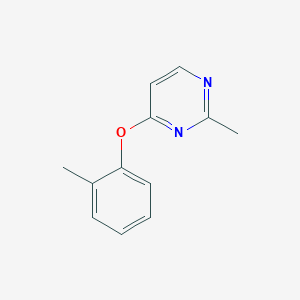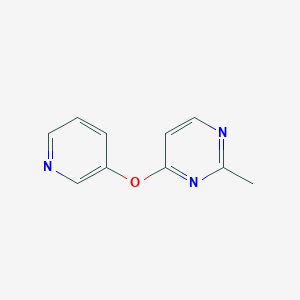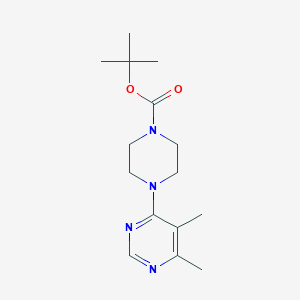
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, also known as MOPT, is a synthetic compound that has been used in a wide range of scientific research applications. The compound is an organosulfur compound and is derived from the combination of a thiazole, an oxazole, and a pyrazine ring structure. MOPT has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of cell signaling pathways, protein-protein interactions, and enzyme catalysis. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on biological systems. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has also been used in drug discovery and development, as well as in the development of new therapeutic agents.
Mécanisme D'action
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide acts as an inhibitor of certain enzyme systems, such as protein kinases and cyclooxygenase-2. It has been found to interact with specific amino acid residues in proteins, resulting in the inhibition of their activity. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide also binds to certain small molecules, such as prostaglandins, which can result in the inhibition of their production.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide can inhibit the activity of certain enzymes, such as protein kinases and cyclooxygenase-2, which can result in the inhibition of cell growth and proliferation. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It has also been found to be effective at inhibiting the activity of certain enzymes, as well as having anti-inflammatory and anti-cancer effects. However, it is important to note that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is not suitable for use in humans, as it may cause side effects.
Orientations Futures
There are a number of potential future directions for research involving N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide. These include further investigation into its mechanism of action and its effects on cell signaling pathways and protein-protein interactions. Additionally, further research into its potential therapeutic applications, such as in the treatment of cancer and other diseases, is also warranted. Finally, further studies into the safety and efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide in humans are also needed.
Méthodes De Synthèse
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is synthesized by a process known as condensation reaction. This involves the reaction of an amine with a carboxylic acid, resulting in the formation of an amide. In the case of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, the amine used is 5-methyl-1,2-oxazol-3-yl and the carboxylic acid is pyrazin-2-yl-1,3-thiazole-4-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide and the product is purified by recrystallization.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-4-10(17-19-7)16-11(18)9-6-20-12(15-9)8-5-13-2-3-14-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFISWKTVQNRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)
![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)
![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)
![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)


![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)


![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)